![molecular formula C19H22N2O3 B269279 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B269279.png)
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide, also known as EBI-005, is a synthetic small molecule that has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the inflammatory response.
作用機序
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the inflammatory response. JAK enzymes are responsible for signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By blocking the activity of JAK enzymes, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of ocular and skin inflammation, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce inflammation and improve clinical outcomes. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to improve tear production and reduce ocular surface damage in patients with dry eye disease. In patients with psoriasis, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce skin lesions and improve quality of life.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of the inflammatory response. Additionally, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and well-tolerated in clinical trials, which makes it a promising candidate for further development. However, one of the limitations of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. One area of focus is the development of new formulations and delivery methods that can improve the efficacy and convenience of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. Additionally, further research is needed to better understand the mechanisms of action of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide and its potential for use in other inflammatory disorders. Finally, there is a need for larger clinical trials to confirm the safety and efficacy of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in treating inflammatory disorders of the eye and skin.
合成法
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 4-ethoxybenzoic acid with isopropyl amine to form 4-ethoxybenzamide. This is followed by the reaction of 4-ethoxybenzamide with thionyl chloride to form 4-ethoxybenzoyl chloride. Finally, the reaction of 4-ethoxybenzoyl chloride with isopropyl amine results in the formation of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide.
科学的研究の応用
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. In preclinical studies, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to effectively reduce inflammation in animal models of ocular and skin inflammation. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and effective in treating patients with dry eye disease and psoriasis.
特性
製品名 |
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide |
---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
3-[(4-ethoxybenzoyl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-10-8-14(9-11-17)18(22)21-16-7-5-6-15(12-16)19(23)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
XDTGTHHWOQNDTF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。